4-Dodecyl-2,6-dimethylmorpholine
Overview
Description
4-dodecyl-2,6-dimethylmorpholine is a member of the class of morpholines that is 2,6-dimethylmorpholine in which the hydrogen attached to the nitrogen is replaced by a dodecyl group. The configuration at positions 2 and 6 is unknown or unspecified. It has a role as an antifungal agrochemical. It is a member of morpholines and a tertiary amino compound. It contains a dodecyl group.
Mechanism of Action
Target of Action
Aldimorph primarily targets the sterol biosynthesis pathway in fungi . This pathway is crucial for the production of essential components of fungal cell membranes. By inhibiting this pathway, Aldimorph disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Mode of Action
Aldimorph is a systemic fungicide with both protective and curative action . It inhibits the biosynthesis of sterols in fungal cell membranes . This disruption in sterol production leads to changes in the membrane’s structure and function, ultimately causing the death of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by Aldimorph is the sterol biosynthesis pathway . Sterols are vital components of fungal cell membranes, and their disruption leads to significant downstream effects, including impaired cell growth and reproduction, and eventually cell death .
Pharmacokinetics
Its systemic nature suggests that it is likely distributed throughout the plant tissue, providing protection against fungal pathogens .
Result of Action
The primary result of Aldimorph’s action is the death of the fungal cells . By inhibiting the sterol biosynthesis pathway, Aldimorph disrupts the structure and function of the fungal cell membrane. This leads to impaired cell growth and reproduction, and eventually, cell death .
Biochemical Analysis
Biochemical Properties
Aldimorph is known to interact with various enzymes and proteins. It is classified as a sterol biosynthesis inhibitor , which means it inhibits the biosynthesis of sterols, essential components of fungal cell membranes. This interaction disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Cellular Effects
In terms of cellular effects, Aldimorph influences cell function by disrupting the biosynthesis of sterols . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to the death of the fungal cells .
Molecular Mechanism
At the molecular level, Aldimorph exerts its effects by binding to the enzymes involved in sterol biosynthesis, thereby inhibiting the process . This binding interaction leads to changes in gene expression related to sterol biosynthesis and disrupts the normal functioning of the fungal cells .
Metabolic Pathways
Aldimorph is involved in the metabolic pathway of sterol biosynthesis . It interacts with the enzymes involved in this pathway, leading to a disruption in the production of sterols
Properties
IUPAC Name |
4-dodecyl-2,6-dimethylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKOHLFHYSZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CC(OC(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892322 | |
Record name | 4-Dodecyl-2,6-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704-28-5, 91315-15-0 | |
Record name | N-Dodecyl-2,6-dimethylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-4-dodecylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001704285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aldimorph [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dodecyl-2,6-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91315-15-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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